

An In-depth Technical Guide to 2-Amino-1,3propanediol (Serinol)

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Compound of Interest		
Compound Name:	2-Amino-1,3-propanediol	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-propanediol, commonly known by its trivial name Serinol, is a prochiral amino alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. [1] Its structural similarity to the amino acid serine, featuring both amino and hydroxyl functional groups, makes it a versatile building block for the synthesis of a wide array of complex molecules.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-1,3-propanediol**, detailed experimental protocols for its synthesis and analysis, and a review of its role in key biological and synthetic pathways.

Serinol is a critical intermediate in the production of various fine chemicals, including pharmaceuticals like the non-ionic X-ray contrast agent lopamidol and the antibiotic chloramphenicol.[4][5][6][7] Its unique structure is also leveraged in organic synthesis as a chiral auxiliary and in the formulation of personal care products as a moisturizing agent.[3][8] Furthermore, it serves as the backbone for Serinol Nucleic Acids (SNAs), a class of synthetic nucleic acid analogs with enhanced stability and binding affinity.[9]

Physical and Chemical Properties

2-Amino-1,3-propanediol is a white to light yellow crystalline solid at room temperature.[10] [11] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is also described as a stable yet corrosive substance.[1][2][12]



Structural Information

Identifier	Value	
IUPAC Name	2-aminopropane-1,3-diol	
Synonyms	Serinol, DL-Serinol, 2-Aminoglycerol	
CAS Number	534-03-2	
Molecular Formula	C ₃ H ₉ NO ₂	
Molecular Weight	91.11 g/mol [4][12]	
InChI Key	KJJPLEZQSCZCKE-UHFFFAOYSA-N	
SMILES	NC(CO)CO	

Physicochemical Data



Property	Value	Reference
Appearance	White to light yellow/cream crystalline powder or lumps	[10][11]
Melting Point	52-55 °C	[2][12]
52.0 to 58.0 °C	[10]	
51-57 °C	[11]	_
Boiling Point	277 °C (lit.)	[2][5][12]
115-116 °C	[12]	
116 °C / 1 mmHg	[10][13]	_
Density	1.1278 (rough estimate)	[2][12]
Solubility	Soluble in water and alcohol. [2][12] Soluble in Methanol and DMSO.[2][10][14]	
рКа	12.24 ± 0.10 (Predicted)	[2][12]
Vapor Pressure	0.01 Pa at 25°C	[2][14]
Flash Point	>230 °F (>110 °C)	[2][12]
Stability	Hygroscopic. Stable under normal temperatures and pressures.	[2][12]

Experimental Protocols Synthesis Protocols

A common and straightforward method for synthesizing **2-Amino-1,3-propanediol** involves the reductive amination of **1,3-dihydroxyacetone**.[**15**] This process can be carried out using various amines and reducing agents to avoid the high pressures associated with using ammonia directly.[**15**]

Protocol via Alkoxyimine Intermediate:



- Imine Formation: Dissolve 1,3-dihydroxyacetone dimer in a suitable solvent such as aqueous methanol.
- Add an alkoxyamine (e.g., methoxyamine) to the solution. An acid catalyst like hydrochloric acid can be used to facilitate the reaction.
- Stir the mixture to form the intermediate alkoxyimino derivative.
- Reduction: Introduce a reducing agent to the reaction mixture. Suitable agents include
 Raney nickel with hydrogen gas, or a palladium on carbon (1-30% Pd) or platinum on carbon
 (1-10% Pt) catalyst with hydrogen gas.[15]
- The reaction proceeds to reduce the imine to the corresponding amine, yielding 2-Amino-1,3-propanediol.[15]
- Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product can be purified by crystallization or chromatography.

This protocol details the synthesis of a urea-functionalized serinol derivative, demonstrating the chemoselective reaction at the amino group.

Protocol for 1-(1,3-dihydroxypropan-2-yl)-3-phenylurea Synthesis:[3]

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenylisocyanate (3.0 g, 0.025 mol) in 100 mL of tetrahydrofuran (THF).
- Prepare a solution of serinol (2.5 g, 0.027 mol) in approximately 50 mL of deionized water.
- Add the serinol solution dropwise to the phenylisocyanate solution over a period of 30 minutes. A white solid will precipitate.
- Allow the reaction mixture to stir at room temperature for an additional 2 hours.
- Isolate the precipitated solid by filtration.
- Wash the isolated solid with ice-cold diethyl ether.



Dry the product under vacuum to yield the final white solid product.[3]

Analytical Protocols

NMR spectroscopy is a fundamental technique for the structural elucidation of **2-Amino-1,3-propanediol**.

- Sample Preparation: Dissolve a small amount of **2-Amino-1,3-propanediol** in a suitable deuterated solvent, such as DMSO-d₆.
- Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.[10]
- ¹H NMR Spectral Data (in DMSO-d₆): The spectrum will show characteristic peaks corresponding to the different protons in the molecule. The protons of the two CH₂OH groups will appear as a multiplet, the CH-NH₂ proton will be another multiplet, and the protons of the OH and NH₂ groups will appear as broad singlets, which can exchange with D₂O.
- ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show two distinct signals, one for the methine carbon (CH-NH₂) and one for the two equivalent methylene carbons (CH₂OH).[16]

Due to its hygroscopic nature, determining the water content of **2-Amino-1,3-propanediol** is crucial for quality control.

General Volumetric Titration Protocol:

- Apparatus: Use a Karl Fischer titrator.
- Reagents: Use a suitable Karl Fischer titrant (e.g., one-component reagent like Aquastar® CombiTitrant 5) and a solvent (e.g., methanol).
- Procedure: a. Place the titration medium (solvent) into the titration cell and titrate it to
 dryness with the Karl Fischer titrant to eliminate any residual water. b. Accurately weigh a
 sample of 2-Amino-1,3-propanediol. c. Inject the sample into the titration cell. d. Start the
 titration. The instrument will automatically add the titrant and determine the endpoint. e. For
 strongly alkaline amines, buffering the working medium with a weak acid like benzoic or
 salicylic acid is recommended to prevent side reactions. Titration should be carried out to a
 fast endpoint.[17]

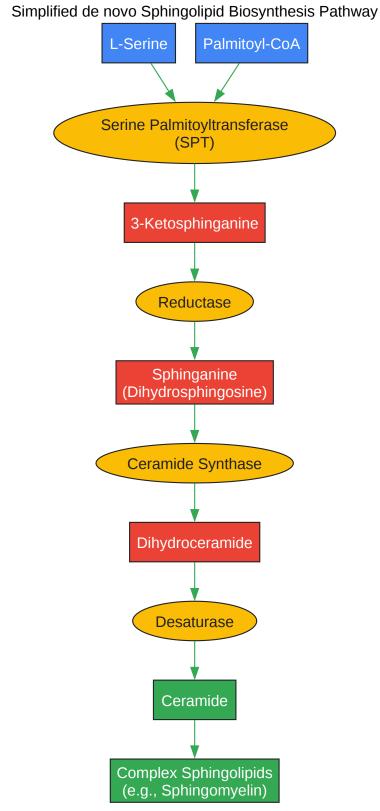


Signaling Pathways and Workflows Role in Sphingolipid Metabolism

2-Amino-1,3-propanediol is structurally related to the amino acid L-serine, which is a fundamental precursor in the de novo biosynthesis of sphingolipids.[18] This pathway is crucial for producing bioactive lipids like ceramides and sphingosine-1-phosphate, which are involved in vital cellular processes such as cell proliferation, apoptosis, and signaling.[19]

The initial and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT).[19] While serinol itself is not the direct precursor, its structural analogy highlights its relationship to this critical metabolic hub. The synthesis of sphingosine and ceramide is well-documented in organisms like the yeast Saccharomyces cerevisiae.[20]





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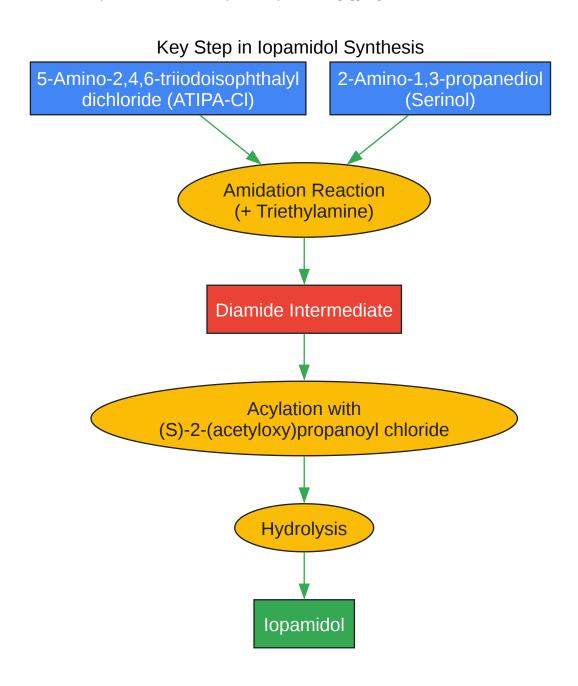
Caption: Core pathway of de novo sphingolipid synthesis starting from L-serine.



Intermediate in Pharmaceutical Synthesis: Iopamidol

Serinol is a key raw material in the synthesis of lopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent for radiological imaging. The synthesis involves reacting 5-amino-2,4,6-triiodoisophthalyl dichloride with serinol.

A patented process describes the conversion of 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-CI) to an intermediate by reacting it with two equivalents of serinol. This is followed by acylation and subsequent reactions to yield lopamidol.[8][21]



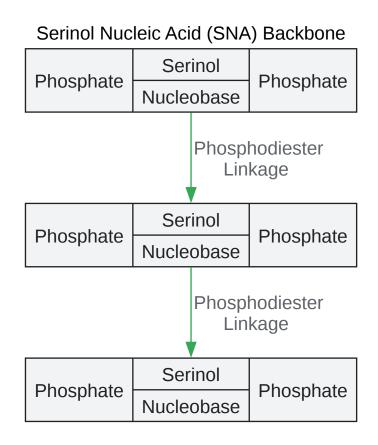


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Caption: Simplified workflow for the synthesis of Iopamidol using Serinol.

Backbone of Serinol Nucleic Acids (SNA)

Serinol forms the backbone of Serinol Nucleic Acids (SNAs), a type of Xeno Nucleic Acid (XNA).[9] In SNAs, the natural sugar-phosphate backbone of DNA and RNA is replaced by serinol units linked by phosphodiester bonds.[9] This modification imparts unique properties, including increased resistance to nuclease degradation and enhanced binding affinity and stability when hybridized with complementary DNA or RNA strands.[9] This makes SNAs promising tools for therapeutic and diagnostic applications, such as in antisense oligonucleotides and molecular beacons.[9][14]



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Caption: Diagram showing the linkage of Serinol units in an SNA polymer.

Biotechnological Production Workflow



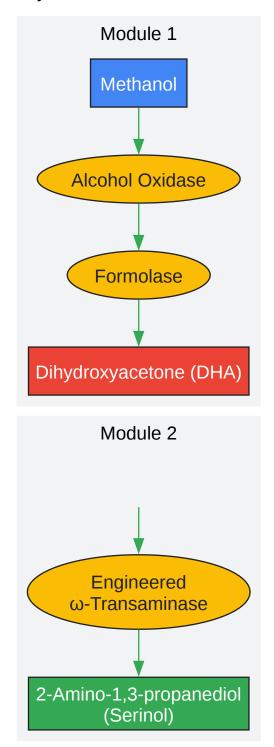




Recent research has focused on developing sustainable methods for producing **2-Amino-1,3-propanediol**. An artificial biosynthetic pathway has been established in metabolically engineered E. coli.[22] Additionally, a cell-free enzymatic cascade has been designed to convert methanol, a C1 feedstock, into serinol.[1] This cascade involves two main modules: the first converts methanol to dihydroxyacetone (DHA), and the second uses an engineered ω -transaminase to aminate DHA into serinol.[1]



Cell-Free Enzymatic Cascade for Serinol Production



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Caption: Modular workflow for the biotechnological synthesis of Serinol from methanol.



Conclusion

2-Amino-1,3-propanediol (Serinol) is a molecule of significant industrial and scientific interest due to its versatile chemical nature and biological relevance. Its physical and chemical properties are well-characterized, enabling its use in a variety of synthetic applications. The detailed protocols provided herein offer a practical guide for its synthesis and analysis. Furthermore, its integral role as a building block in high-value products like pharmaceuticals and advanced biomaterials such as SNAs, coupled with emerging sustainable biotechnological production routes, ensures that Serinol will remain a compound of high importance for future research and development in chemistry and drug discovery.

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